

A Comparative Analysis of Midesteine and ONO-5046 in Inflammatory Disease Models

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For Researchers, Scientists, and Drug Development Professionals

This guide presents a detailed comparative analysis of two leukocyte elastase inhibitors, **Midesteine** (also known as MR889) and ONO-5046 (Sivelestat). Both compounds target human neutrophil elastase, a key mediator in the pathogenesis of various inflammatory diseases. This document synthesizes available preclinical and clinical data to provide a comprehensive overview of their respective mechanisms of action, efficacy, and signaling pathway modulation.

Executive Summary

Midesteine and ONO-5046 are both potent inhibitors of human neutrophil elastase. ONO-5046, also marketed as Sivelestat, has been extensively studied and is approved for the treatment of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS) associated with systemic inflammatory response syndrome in some countries. Preclinical and clinical data demonstrate its efficacy in mitigating inflammation and lung injury through the modulation of several key signaling pathways. Midesteine, a synthetic cyclic thiolic elastase inhibitor, has also shown inhibitory activity against human neutrophil elastase and has been investigated in the context of chronic obstructive pulmonary disease (COPD). However, its development appears to have been discontinued. This guide provides a side-by-side comparison of the available data to aid researchers in understanding the pharmacological profiles of these two compounds.



Mechanism of Action

Both **Midesteine** and ONO-5046 are competitive inhibitors of human neutrophil elastase.

ONO-5046 (Sivelestat) acts as a competitive inhibitor of human neutrophil elastase.[1]

Midesteine (MR889) is a reversible, slow-binding, fully competitive inhibitor of human leukocyte elastase.[1]

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data for **Midesteine** and ONO-5046 from various studies.

Table 1: In Vitro Inhibition of Human Neutrophil Elastase

Compound	Inhibition Constant (Ki)	IC50
Midesteine (MR889)	1.27 - 1.38 μM[1]	Not Reported
ONO-5046 (Sivelestat)	0.2 μΜ	0.044 μΜ

Table 2: Preclinical Efficacy of ONO-5046 (Sivelestat) in Animal Models of Acute Lung Injury



Animal Model	Inflammatory Stimulus	Key Findings	Reference
Rat	Lipopolysaccharide (LPS)	Significantly ameliorated LPS- induced lung injury, reduced lung wet-to- dry ratio, and inhibited inflammatory signaling.[2]	Zhou Y, et al. (2024) [3]
Rat	Lipopolysaccharide (LPS)	Increased expression of ACE2/Ang-(1–7)/Mas receptor axis, reduced lung histopathological injury and serum TNF-α and IL-6.	Li, Y., et al. (2023)
Rat	Klebsiella pneumoniae	Attenuated inflammatory response and oxidative stress by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways.	Wang, C., et al. (2023)

Table 3: Clinical Trial Data for Midesteine (MR889) in COPD



Study Design	Patient Population	Dosage	Key Findings	Reference
Double-blind, randomized, placebo- controlled	60 patients with stable COPD	500 mg b.i.d. for 4 weeks	Well-tolerated. No significant change in plasma elastinderived peptides or urinary desmosine in the overall group. A subset of patients with shorter disease duration showed a significant reduction in urinary desmosine.[4]	Luisetti M, et al. (1996)[4][5]

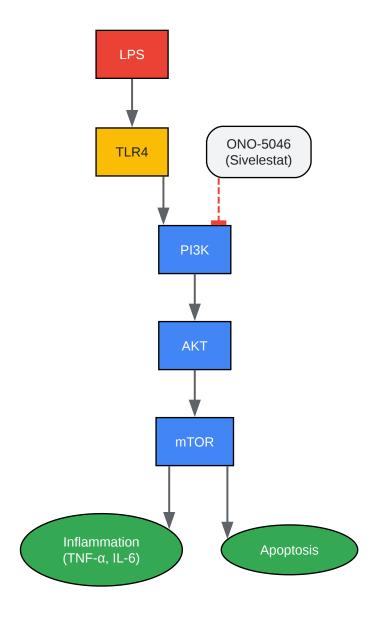
Signaling Pathway Modulation by ONO-5046 (Sivelestat)

ONO-5046 has been shown to modulate multiple intracellular signaling pathways involved in inflammation and cell survival.

PI3K/AKT/mTOR Signaling Pathway

Sivelestat has been demonstrated to inhibit the PI3K/AKT/mTOR signaling pathway. This inhibition leads to a reduction in the release of apoptotic and inflammatory factors, contributing to its protective effects in acute lung injury.[3]





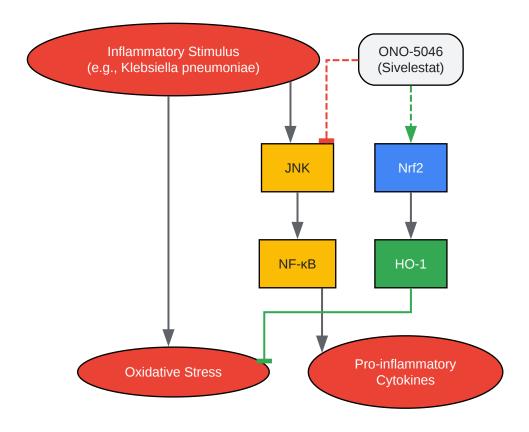
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ONO-5046 inhibits the PI3K/AKT/mTOR pathway.

JNK/NF-κB and Nrf2/HO-1 Signaling Pathways

Sivelestat has also been shown to inhibit the activation of the JNK/NF-κB signaling pathway while promoting the nuclear translocation of Nrf2 and upregulating the expression of heme oxygenase 1 (HO-1). This dual action helps to attenuate the inflammatory response and oxidative stress.





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ONO-5046 modulates JNK/NF-kB and Nrf2/HO-1 pathways.

Experimental Protocols Inhibition of Human Leukocyte Elastase by Midesteine (MR889)

The kinetic mechanism of inhibition of human leukocyte elastase by MR889 was investigated using pre-steady-state and steady-state kinetic analysis. The rate constants for complex formation (kon) and dissociation (koff) were determined in the presence of a tetrapeptide substrate at 37°C and pH 7.40. The inhibition equilibrium constant (Ki) was calculated as the ratio of koff to kon and also determined from steady-state kinetic experiments. The elastolytic activity of leukocyte elastase was assessed using insoluble elastin as the substrate.[1]

LPS-Induced Acute Lung Injury in Rats (ONO-5046)

Animal Model: Male Wistar rats were utilized.



- Induction of ALI: Acute lung injury was induced by a single intraperitoneal injection of lipopolysaccharide (LPS).
- Drug Administration: Sivelestat was administered to the treatment groups, typically via intraperitoneal injection, at specified doses and time points relative to the LPS challenge.
- Assessments: Lung injury was evaluated through various methods including:
 - Pulmonary histology to observe pathological changes.
 - Lung wet-to-dry (W/D) weight ratio to assess pulmonary edema.
 - Immunohistochemical analysis for markers like intercellular adhesion molecule-1 (ICAM-1).
 - Quantification of myeloperoxidase (MPO)-positive cells as an index of neutrophil infiltration.
 - Gene expression analysis of inflammatory markers.[2]
 - Measurement of arterial blood gases (PaO2, PaO2/FiO2).[3]
 - ELISA for serum levels of inflammatory cytokines (TNF-α, IL-6) and cell adhesion molecules (VCAM-1, ICAM-1).[3]
 - Western blot analysis to determine the expression of proteins in relevant signaling pathways.[3]

Clinical Trial of Midesteine (MR889) in COPD

- Study Design: A double-blind, randomized, placebo-controlled clinical trial was conducted.
- Participants: Sixty patients with stable Chronic Obstructive Pulmonary Disease (COPD) were enrolled.
- Intervention: Thirty subjects received **Midesteine** (MR889) orally at a dose of 500 mg twice daily (b.i.d.) for 4 weeks. Thirty subjects received a placebo following the same schedule.



 Efficacy Parameters: The efficacy of MR889 was evaluated by measuring the levels of plasma elastin-derived peptides and urinary desmosine before and after the treatment period. Safety parameters were also monitored throughout the study.[4]

Conclusion

Both **Midesteine** and ONO-5046 are effective inhibitors of human neutrophil elastase. ONO-5046 (Sivelestat) has a more extensive body of research, with well-documented preclinical efficacy in various models of acute lung injury and a deeper understanding of its modulatory effects on key inflammatory signaling pathways. The available data for **Midesteine** (MR889) confirms its mechanism of action and suggests a potential, though not conclusively demonstrated, disease-modifying effect in a subset of COPD patients. The discontinuation of **Midesteine**'s development limits the availability of further comparative data. This guide provides a summary of the existing evidence to inform future research and drug development efforts in the field of neutrophil elastase inhibition.

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